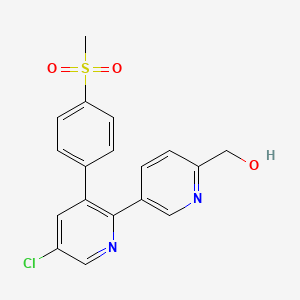

6-Hydroxymethyletoricoxib

Description

Properties

IUPAC Name |

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-25(23,24)16-6-3-12(4-7-16)17-8-14(19)10-21-18(17)13-2-5-15(11-22)20-9-13/h2-10,22H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWZQQMIZJGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349536-41-0 | |

| Record name | 6'-Hydroxymethyl etoricoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-HYDROXYMETHYL ETORICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0E1G55M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyletoricoxib involves the hydroxylation of etoricoxib. The primary enzyme responsible for this transformation is cytochrome P450 3A4 (CYP3A4), with ancillary roles played by CYP2C9, CYP2D6, and CYP1A2 . The reaction typically occurs under physiological conditions in the liver, where etoricoxib is converted to this compound through the addition of a hydroxyl group at the 6th position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic hydroxylation process. This involves the use of specific reagents and catalysts to achieve the desired transformation under controlled laboratory conditions.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form 6-carboxy-etoricoxib.

Reduction: Although less common, reduction reactions can potentially convert this compound back to etoricoxib.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products:

Oxidation: 6-Carboxy-etoricoxib

Reduction: Etoricoxib

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxymethyletoricoxib is primarily used in research to understand the pharmacokinetics and metabolism of etoricoxib. It serves as a key intermediate in the metabolic pathway of etoricoxib, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, it is used in studies investigating the effects of COX-2 inhibitors on inflammation and pain management.

Mechanism of Action

6-Hydroxymethyletoricoxib exerts its effects by inhibiting the cyclo-oxygenase-2 (COX-2) enzyme, similar to its parent compound, etoricoxib. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The primary molecular target is the COX-2 enzyme, and the pathway involved includes the arachidonic acid cascade.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

6-Hydroxymethyletoricoxib vs. Etoricoxib

- Structural Differences : The hydroxylmethyl (-CH₂OH) group in this compound replaces a hydrogen atom in etoricoxib’s pyridine ring, altering its polarity and metabolic stability.

- Molecular Weight : this compound (374.841 g/mol) is heavier than etoricoxib (358.8 g/mol) due to the added hydroxyl group.

| Property | This compound | Etoricoxib |

|---|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₃S | C₁₈H₁₅ClN₂O₂S |

| Molecular Weight (g/mol) | 374.841 | 358.8 |

| LogP | 4.4 | ~3.7 |

| Topological Polar Surface Area | 88.5 Ų | 75.6 Ų |

Pharmacokinetic and Metabolic Profile

- Metabolic Pathway : Etoricoxib undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily forming this compound as an active metabolite . This metabolite retains COX-2 inhibitory activity but may exhibit altered clearance rates due to increased hydrophilicity .

- Half-Life : While etoricoxib has a plasma half-life of ~22 hours, the half-life of this compound remains uncharacterized in the provided evidence. However, its presence may prolong therapeutic effects.

Research Findings and Clinical Implications

- Metabolic Contributions : this compound’s role as an active metabolite underscores the importance of pharmacokinetic profiling in optimizing etoricoxib dosing regimens .

- Drug Development Insights : Structural analogs like this compound are valuable for designing next-generation COX-2 inhibitors with improved safety margins .

Biological Activity

6-Hydroxymethyletoricoxib is a significant metabolite of etoricoxib, a selective COX-2 inhibitor used primarily for managing pain and inflammation associated with various chronic conditions. Understanding the biological activity of this compound is crucial, as it may contribute to the therapeutic effects and side effects observed in clinical settings.

Overview of this compound

This compound (chemical formula: C18H15ClN2O3S) is formed through the metabolism of etoricoxib. While etoricoxib is known for its analgesic and anti-inflammatory properties, the role of its metabolites, particularly this compound, in pharmacodynamics and pharmacokinetics is an area of active research.

Pharmacokinetics

The pharmacokinetic profile of etoricoxib indicates that it is rapidly absorbed, with peak plasma concentrations occurring approximately one hour post-administration. The compound is extensively protein-bound (primarily to albumin), and its elimination half-life is about 20 hours, allowing for once-daily dosing .

This compound represents a minor fraction (approximately 6-7%) of the total radioactivity detected in excretion studies, suggesting that it may play a limited role in the overall pharmacological activity of etoricoxib .

This compound is believed to exert its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators in the inflammatory response and pain pathways .

The specific inhibition profile and potency of this compound compared to etoricoxib itself are not fully characterized but may contribute to the overall anti-inflammatory effects observed with etoricoxib treatment.

Inflammatory Response

Research indicates that metabolites like this compound could play a role in modulating inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with conditions such as arthritis and other inflammatory disorders .

Case Studies

A review of clinical studies involving etoricoxib has highlighted various outcomes related to its efficacy and safety profile. For instance:

- Case Study A : In patients with osteoarthritis, treatment with etoricoxib led to significant reductions in pain scores compared to placebo. The contribution of this compound to these outcomes remains to be elucidated but warrants further investigation.

- Case Study B : A cohort study examining long-term use of etoricoxib reported adverse effects such as gastrointestinal disturbances. Understanding the role of metabolites like this compound could provide insights into these side effects.

Research Findings

Recent studies have focused on the metabolic pathways leading to the formation of this compound. Notably, it has been identified as a major metabolite in human subjects, indicating that individual variations in metabolism could influence therapeutic responses and side effect profiles .

| Parameter | Etoricoxib | This compound |

|---|---|---|

| Chemical Formula | C18H15ClN2O3S | C18H15ClN2O3S |

| Major Role | COX-2 inhibition | Minor COX-2 inhibition |

| Plasma Concentration Peak Time | ~1 hour | Not specified |

| Protein Binding | High | Not specified |

| Elimination Half-Life | ~20 hours | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-hydroxymethyletoricoxib, and how can purity be validated?

- Methodological Answer : Synthesis typically involves selective hydroxylation of etoricoxib precursors. Chromatographic techniques (e.g., HPLC with UV detection) are critical for purity validation. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Ensure solvent residues are quantified via gas chromatography (GC) .

- Experimental Design Tip : Include control batches with known impurities to calibrate detection limits, per ICH Q3 guidelines for pharmaceutical impurities .

Q. How does this compound’s selectivity for COX-2 compare to its parent compound, etoricoxib?

- Methodological Answer : Conduct in vitro enzyme inhibition assays using recombinant COX-1 and COX-2 isoforms. Measure IC₅₀ values via fluorometric or colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay). Compare dose-response curves of etoricoxib and its metabolite. Include celecoxib as a positive control .

- Data Interpretation : A lower IC₅₀ for COX-2 indicates higher selectivity. Address batch variability by repeating assays across three independent replicates .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) ensures precision. Validate methods per FDA bioanalytical guidelines, including matrix effect assessments and recovery rates (70–120%) .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s COX-2 binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using COX-2’s crystal structure (PDB ID: 3NT1). Compare binding energies and residue interactions with etoricoxib. Validate predictions with mutagenesis studies targeting key residues (e.g., Arg513, Tyr355) .

- Data Contradiction Analysis : If in silico results conflict with in vitro data, assess protonation states of ligands or solvation effects in docking simulations .

Q. What experimental strategies resolve discrepancies in reported renal toxicity profiles of this compound?

- Methodological Answer : Conduct longitudinal in vivo studies in rodent models, monitoring serum creatinine, BUN, and urinary prostaglandins. Compare results across strains (e.g., Sprague-Dawley vs. Wistar rats) to isolate genetic factors. Use kidney histopathology (H&E staining) to confirm tubular necrosis .

- Cross-Study Comparison : Meta-analyze existing data using PRISMA guidelines. Stratify by dosage, exposure duration, and comorbidities (e.g., hypertension) to identify confounding variables .

Q. How do CYP450 polymorphisms influence this compound’s metabolic stability in diverse populations?

- Methodological Answer : Use human liver microsomes (HLMs) from donors with CYP2C9*2/*3 or CYP3A4 variants. Measure metabolite formation via LC-MS/MS and calculate intrinsic clearance (CLint). Apply physiologically based pharmacokinetic (PBPK) modeling to predict interindividual variability .

- Ethical Considerations : Align with IRB protocols for using genotyped human samples, ensuring informed consent and data anonymization .

Methodological Frameworks for Research Design

- For Basic Questions : Follow the PICO framework (Population: in vitro systems; Intervention: compound exposure; Comparison: parent drug; Outcome: enzyme inhibition) to structure hypotheses .

- For Advanced Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on interspecies metabolic differences or long-term toxicity .

Key Challenges and Solutions

- Reproducibility Issues : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data and code for statistical analysis (e.g., R/Python scripts) .

- Contradictory In Vivo/In Vitro Data : Use organ-on-chip models to bridge gaps between cell-based assays and whole-animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.